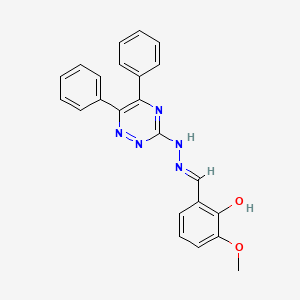![molecular formula C17H23N3O3 B6054773 3-{amino[4-(4-methoxyphenyl)-1-piperazinyl]methylene}-2,4-pentanedione](/img/structure/B6054773.png)
3-{amino[4-(4-methoxyphenyl)-1-piperazinyl]methylene}-2,4-pentanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{amino[4-(4-methoxyphenyl)-1-piperazinyl]methylene}-2,4-pentanedione, also known as MPDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmaceutical applications. This compound belongs to the class of piperazine derivatives and has been studied extensively in recent years for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-{amino[4-(4-methoxyphenyl)-1-piperazinyl]methylene}-2,4-pentanedione is not fully understood, but it is believed to act on the GABAergic system by increasing the release of GABA and enhancing its inhibitory effects. The compound may also act on the glutamatergic system by reducing the release of glutamate, which is a major excitatory neurotransmitter.
Biochemical and Physiological Effects:
3-{amino[4-(4-methoxyphenyl)-1-piperazinyl]methylene}-2,4-pentanedione has been found to exhibit a range of biochemical and physiological effects, including anticonvulsant, anxiolytic, and neuroprotective effects. The compound has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-{amino[4-(4-methoxyphenyl)-1-piperazinyl]methylene}-2,4-pentanedione in lab experiments is its relatively low toxicity and high selectivity for the GABAergic system. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 3-{amino[4-(4-methoxyphenyl)-1-piperazinyl]methylene}-2,4-pentanedione, including further investigation of its mechanism of action and its potential therapeutic applications in the treatment of neurological disorders. Additional studies may also be conducted to explore the compound's potential as a cognitive enhancer and its effects on other physiological systems.
Méthodes De Synthèse
The synthesis of 3-{amino[4-(4-methoxyphenyl)-1-piperazinyl]methylene}-2,4-pentanedione can be achieved through various methods, including the reaction of 4-methoxybenzaldehyde with piperazine in the presence of acetic acid and subsequent reaction with 2,4-pentanedione. Another method involves the reaction of 4-methoxybenzaldehyde with piperazine in the presence of acetic acid and subsequent reaction with 2,4-pentanedione in the presence of ammonium acetate.
Applications De Recherche Scientifique
3-{amino[4-(4-methoxyphenyl)-1-piperazinyl]methylene}-2,4-pentanedione has been found to have potential applications in the field of pharmaceuticals, particularly in the development of drugs for the treatment of various neurological disorders. The compound has been shown to exhibit significant anticonvulsant and neuroprotective effects, making it a promising candidate for the treatment of epilepsy, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
(Z)-4-hydroxy-3-[4-(4-methoxyphenyl)piperazine-1-carboximidoyl]pent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12(21)16(13(2)22)17(18)20-10-8-19(9-11-20)14-4-6-15(23-3)7-5-14/h4-7,18,21H,8-11H2,1-3H3/b16-12+,18-17? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTHQBQIPIHPBH-USZBIXTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C)C(=N)N1CCN(CC1)C2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C(=O)C)\C(=N)N1CCN(CC1)C2=CC=C(C=C2)OC)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B6054690.png)
![5-(3-methoxyphenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6054693.png)
![4-(4-morpholinyl)-9-thioxo-2,3,9,10-tetrahydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7(8H)-one](/img/structure/B6054698.png)
![methyl 1-{[3-hydroxy-1-(3-methylbenzyl)-2-oxo-3-piperidinyl]methyl}-4-piperidinecarboxylate](/img/structure/B6054703.png)
![methyl 2-[(4-morpholinylacetyl)amino]benzoate](/img/structure/B6054728.png)
![N-(2-cyano-4,5-diethoxyphenyl)-3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxybenzamide](/img/structure/B6054729.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6054731.png)
![methyl 2,2-dimethyl-5-{[(2-methylphenyl)amino]methylene}-4,6-dioxocyclohexanecarboxylate](/img/structure/B6054737.png)
![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B6054749.png)

![1-{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone](/img/structure/B6054769.png)
![N-cyclohexyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6054783.png)
![2-({[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6054799.png)
![3,5-dichloro-2-hydroxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B6054800.png)